N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a pyrazole ring, which is further functionalized with a fluoro and methyl group.
Mechanism of Action
Another study reported that isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against several cancer cell lines . These compounds induced G2/M cell cycle arrest and apoptosis by p53 activation via mitochondrial-dependent pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling of Benzothiazole and Pyrazole: The final step involves coupling the benzothiazole and pyrazole moieties, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown potential as an anti-tubercular agent. Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis .
Medicine
In medicine, this compound is being explored for its anti-cancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-fluorobenzothiazole share structural similarities but differ in their functional groups and biological activities.
Pyrazole Derivatives: Compounds such as 1,3-dimethyl-1H-pyrazole-5-carboxamide and 3-methyl-1H-pyrazole-5-carboxamide are structurally related but have different substituents.
Uniqueness
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. Its fluoro and methyl substituents further enhance its activity and specificity compared to similar compounds .
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-6-11(19(3)17-8)13(20)16-14-18(2)10-5-4-9(15)7-12(10)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYSSXWWXTWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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